N,N'-benzene-1,4-diylbis(4-methylbenzamide)
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Overview
Description
4-Methyl-N-[4-(4-methylbenzamido)phenyl]benzamide is an organic compound belonging to the class of benzanilides It is characterized by the presence of two benzamide groups, each substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[4-(4-methylbenzamido)phenyl]benzamide typically involves the reaction of 4-methylbenzoic acid with 4-aminobenzamide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[4-(4-methylbenzamido)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
4-Methyl-N-[4-(4-methylbenzamido)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[4-(4-methylbenzamido)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(4-methylphenyl)benzamide
- 4-Methyl-N-(4-methylbenzyl)benzamide
- N-Benzyl-4-methylbenzamide
- N,N-Diethyl-4-methylbenzamide
Uniqueness
4-Methyl-N-[4-(4-methylbenzamido)phenyl]benzamide is unique due to its dual benzamide structure with methyl substitutions, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C22H20N2O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-methyl-N-[4-[(4-methylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-15-3-7-17(8-4-15)21(25)23-19-11-13-20(14-12-19)24-22(26)18-9-5-16(2)6-10-18/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
VVPLLDILYHOCCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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